molecular formula C10H9F B13423407 1-(Cyclopropylidenemethyl)-3-fluorobenzene CAS No. 246180-27-8

1-(Cyclopropylidenemethyl)-3-fluorobenzene

Cat. No.: B13423407
CAS No.: 246180-27-8
M. Wt: 148.18 g/mol
InChI Key: LTMDZYJFOJCSHC-UHFFFAOYSA-N
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Description

1-(Cyclopropylidenemethyl)-3-fluorobenzene is an organic compound with the molecular formula C10H9F It is a derivative of benzene, where a cyclopropylidenemethyl group and a fluorine atom are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylidenemethyl)-3-fluorobenzene typically involves the reaction of cyclopropylidenemethyl bromide with 3-fluorobenzene under specific conditions. The reaction is usually catalyzed by a palladium catalyst and carried out in the presence of a base such as potassium carbonate. The reaction proceeds through a cross-coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylidenemethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclopropylmethyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropylidenemethyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropylmethyl derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-(Cyclopropylidenemethyl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylidenemethyl)-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylidenemethyl)-4-fluorobenzene
  • 1-(Cyclopropylidenemethyl)-2-fluorobenzene
  • 1-(Cyclopropylidenemethyl)-3-chlorobenzene

Uniqueness

1-(Cyclopropylidenemethyl)-3-fluorobenzene is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

246180-27-8

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

IUPAC Name

1-(cyclopropylidenemethyl)-3-fluorobenzene

InChI

InChI=1S/C10H9F/c11-10-3-1-2-9(7-10)6-8-4-5-8/h1-3,6-7H,4-5H2

InChI Key

LTMDZYJFOJCSHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1=CC2=CC(=CC=C2)F

Origin of Product

United States

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